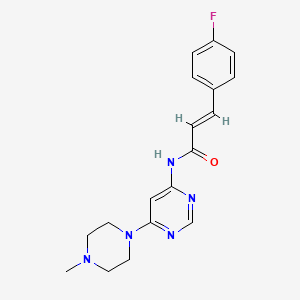
(E)-3-(4-fluorophenyl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-fluorophenyl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acrylamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a crucial enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective in treating B-cell malignancies.
Scientific Research Applications
Binding with Bovine Serum Albumin
One of the applications of similar compounds to (E)-3-(4-fluorophenyl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acrylamide involves their interaction with bovine serum albumin (BSA). Studies on p-hydroxycinnamic acid amides, including compounds with structural similarities, have been conducted to investigate their fluorescence binding with BSA, which has implications for understanding protein interactions (Meng et al., 2012).
Two-Channel Imaging Probes
Compounds structurally similar to (E)-3-(4-fluorophenyl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acrylamide have been used as probes for two-channel imaging of nuclear and cytosolic compartments in cells. These probes are brightly fluorescent when bound to DNA and non-fluorescent in aqueous solutions, offering valuable insights into cellular dynamics (Pitter et al., 2015).
Potential PET Agents
Similar compounds have also been synthesized for potential use as PET (Positron Emission Tomography) agents. These agents are designed for imaging specific enzymes in neuroinflammation, which is a critical area in neurodegenerative disease research (Wang et al., 2018).
Anticancer and Anti-5-Lipoxygenase Agents
Another significant application is in the synthesis of novel derivatives for potential use as anticancer and anti-5-lipoxygenase agents. These derivatives have been tested for cytotoxic and inhibitory activities, contributing to cancer and inflammation research (Rahmouni et al., 2016).
Histamine H4 Receptor Ligands
Additionally, 2-aminopyrimidines, similar in structure to the compound , have been studied as ligands for the histamine H4 receptor. These studies aim to optimize potency for potential therapeutic applications in anti-inflammatory and pain management treatments (Altenbach et al., 2008).
Pesticidal Activities
The compound's structural analogs have also been explored for their pesticidal activities against various pests and fungi, suggesting potential applications in agriculture (Choi et al., 2015).
Mechanism of Action
Biochemical Pathways
Without specific information on CHEMBL4280910, it’s challenging to summarize the exact biochemical pathways it affects . Typically, a compound can influence one or more biochemical pathways, leading to downstream effects that can be beneficial (therapeutic effects) or harmful (side effects).
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability These factors can include pH, temperature, presence of other compounds or co-factors, and the biological environment within the body
properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O/c1-23-8-10-24(11-9-23)17-12-16(20-13-21-17)22-18(25)7-4-14-2-5-15(19)6-3-14/h2-7,12-13H,8-11H2,1H3,(H,20,21,22,25)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVYFUQVOYQQOQ-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)/C=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-fluorophenyl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2792618.png)
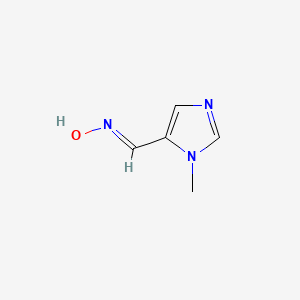
![{4-Fluoro-2-[(methylsulfanyl)methyl]phenyl}methanamine](/img/structure/B2792625.png)
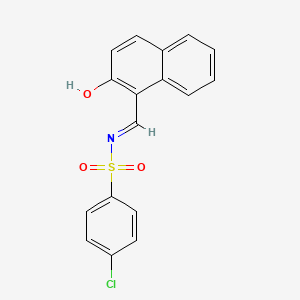
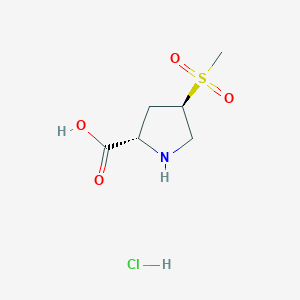
![(E)-2-((4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2792630.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methylphenoxy)acetamide](/img/structure/B2792631.png)
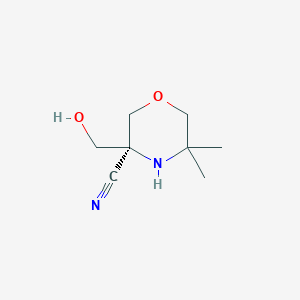
![N-(sec-butyl)-4-isobutyl-1-{[2-(4-methylphenyl)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2792634.png)
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2792635.png)

![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methylbenzenesulfonamide](/img/structure/B2792637.png)
![5-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2792638.png)
![1-[2-(Trifluoromethyl)phenyl]propylhydrazine](/img/structure/B2792640.png)